Risvodetinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of Risvodetinib involves synthetic routes that are designed to ensure high potency and selectivity. The exact synthetic routes and reaction conditions are proprietary and have not been disclosed in detail. it is known that the compound is developed using advanced medicinal chemistry techniques to enhance its efficacy and safety profile .

Chemical Reactions Analysis

Risvodetinib undergoes various chemical reactions, primarily focusing on its interaction with c-Abl kinase. The compound is designed to inhibit the activation of c-Abl, thereby preventing the phosphorylation of downstream targets involved in neurodegeneration. Common reagents and conditions used in these reactions include kinase inhibitors and specific buffer systems to maintain the stability and activity of the compound .

Scientific Research Applications

Risvodetinib has significant scientific research applications, particularly in the field of neurodegenerative diseases. It has shown promise in preclinical and clinical studies for its ability to protect against the development and progression of Parkinson’s-like disease in the brain and gastrointestinal tract. The compound is currently undergoing Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson’s disease .

Mechanism of Action

The mechanism of action of Risvodetinib involves the inhibition of c-Abl kinase, a protein that plays a critical role in the development and progression of Parkinson’s disease. By blocking c-Abl, this compound aims to halt the loss of dopamine-secreting neurons in the brain and gastrointestinal tract, thereby restoring neuroprotective mechanisms and reversing functional loss .

Comparison with Similar Compounds

Risvodetinib is unique in its ability to selectively inhibit c-Abl kinase, making it a promising candidate for the treatment of Parkinson’s disease. Similar compounds include other c-Abl inhibitors such as imatinib mesylate, which is used in the treatment of chronic myeloid leukemia. this compound is specifically designed to target neurodegenerative pathways, setting it apart from other c-Abl inhibitors .

Conclusion

This compound represents a significant advancement in the treatment of Parkinson’s disease, with its unique mechanism of action and promising clinical trial results. Its ability to selectively inhibit c-Abl kinase and restore neuroprotective mechanisms makes it a valuable compound in the field of neurodegenerative disease research.

Properties

CAS No. |

2031185-00-7 |

|---|---|

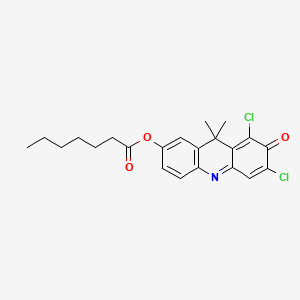

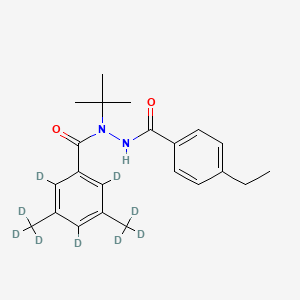

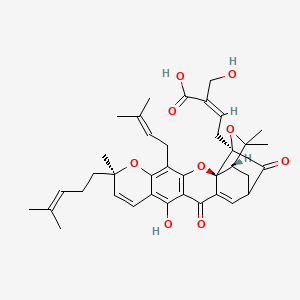

Molecular Formula |

C33H34N8O2 |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

N-[4-methyl-3-[[4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C33H34N8O2/c1-22-4-9-28(37-32(42)25-7-5-24(6-8-25)21-41-14-12-40(3)13-15-41)17-30(22)39-33-35-11-10-29(38-33)26-16-27(20-34-19-26)31-23(2)18-36-43-31/h4-11,16-20H,12-15,21H2,1-3H3,(H,37,42)(H,35,38,39) |

InChI Key |

ADGOPPKEIZXKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CC(=CN=C5)C6=C(C=NO6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)

![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)